N-(2,6-dimethylphenyl)butanamide
Description
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Structure
3D Structure
Properties
CAS No. |
33098-75-8 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)butanamide |
InChI |
InChI=1S/C12H17NO/c1-4-6-11(14)13-12-9(2)7-5-8-10(12)3/h5,7-8H,4,6H2,1-3H3,(H,13,14) |
InChI Key |
RSSCKVILFZASNT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=CC=C1C)C |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC=C1C)C |
Other CAS No. |
33098-75-8 |
Origin of Product |
United States |
Overview of Research Domains Pertaining to N 2,6 Dimethylphenyl Butanamide
While direct research on N-(2,6-dimethylphenyl)butanamide is limited, the research domains of its constituent parts and related molecules suggest its potential areas of application.
Medicinal Chemistry
The N-(2,6-dimethylphenyl) scaffold is a common feature in many bioactive molecules. For instance, more complex derivatives containing this moiety have been investigated for their potential as analgesics for neuropathic pain. google.com Furthermore, related N-(2,6-dimethylphenyl) derivatives have been explored for their role as scaffolds in drug design for various diseases. evitachem.com The presence of the butanamide chain could also influence the lipophilicity and pharmacokinetic properties of potential drug candidates.
Organic Synthesis
In the field of organic synthesis, compounds with the N-(2,6-dimethylphenyl)amide structure serve as valuable intermediates. They can be used in the synthesis of more complex molecules and heterocyclic compounds. The amide group itself can undergo various chemical transformations. For instance, amides can be reduced to form amines using reagents like lithium aluminum hydride or dehydrated to produce nitriles. youtube.com
The table below summarizes the key research domains and potential applications based on the structural features of this compound.
| Research Domain | Potential Application of this compound and Related Scaffolds |
| Medicinal Chemistry | Scaffold for designing new therapeutic agents, potentially with analgesic properties. |
| Organic Synthesis | Intermediate for the synthesis of more complex organic molecules and heterocycles. |
| Material Science | Building block for the creation of novel polymers and materials with specific properties. |
Current State of Research and Future Directions
Established Synthetic Routes for this compound Core Structure
The fundamental synthesis of the this compound core structure is primarily achieved through classical amide bond formation reactions. These methods involve the coupling of a 2,6-dimethylaniline (B139824) derivative with a butanoyl derivative.
Condensation Reactions in Amide Formation
Condensation reactions represent a direct approach to forming the amide linkage in this compound. This typically involves the reaction of 2,6-dimethylaniline with butanoic acid or its derivatives. To facilitate this reaction, which involves the elimination of a water molecule, elevated temperatures and sometimes a catalyst are employed. The reaction equilibrium can be driven towards the product by removing the water byproduct, for instance, by using a Dean-Stark apparatus. acsgcipr.org
While direct thermal condensation is a straightforward method, it can require harsh conditions that may not be suitable for more complex or sensitive substrates. acsgcipr.org An alternative approach involves the activation of the carboxylic acid to enhance its reactivity towards the amine.
A related condensation method has been described for the synthesis of a similar compound, N-(2,6-Dimethylphenyl)-1,4-benzenedicarboxamide. In this procedure, the corresponding benzamide (B126) was heated at reflux with powdered potassium hydroxide (B78521) in t-butanol. This suggests that base-mediated condensation conditions can also be effective for the formation of the amide bond in this class of compounds.
Nucleophilic Acyl Substitution Approaches
Nucleophilic acyl substitution is a widely utilized and versatile method for the synthesis of amides, including this compound. vanderbilt.edu This reaction involves a two-step mechanism: nucleophilic addition to the carbonyl carbon followed by elimination of a leaving group. vanderbilt.edumasterorganicchemistry.com The general principle is the reaction of a nucleophile, in this case, 2,6-dimethylaniline, with a carboxylic acid derivative that has a good leaving group. vanderbilt.edu
The reactivity of the carboxylic acid derivative is a key factor in this reaction. More reactive derivatives like acyl chlorides and anhydrides readily react with amines to form amides. vanderbilt.edu For instance, the synthesis of the related N-(2,6-dimethylphenyl)chloroacetamide is typically achieved through a nucleophilic acyl substitution reaction. chegg.com This suggests a highly probable and efficient route for the synthesis of this compound would be the reaction of 2,6-dimethylaniline with butanoyl chloride.
The reaction mechanism proceeds through a tetrahedral intermediate formed by the attack of the amine on the carbonyl carbon of the acyl halide. vanderbilt.eduyoutube.com This intermediate then collapses, expelling the chloride ion as a leaving group, to yield the final amide product. vanderbilt.edu This method is often preferred due to its high efficiency and the relatively mild conditions under which it can be performed.
Synthesis of Halogenated Derivatives of this compound
The introduction of halogen atoms onto the this compound scaffold can significantly alter its chemical and physical properties. Synthetic strategies have been developed for the preparation of both brominated and chlorinated derivatives.
Bromination Strategies and Conditions
Brominated derivatives of this compound have been synthesized for research purposes. An example is the compound N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide. While the butanamide chain is modified in this specific analog, the bromination is on the phenyl ring. The synthesis of such compounds would typically involve the use of a brominated starting material, such as 4-bromo-2,6-dimethylaniline, which is then reacted with the appropriate acyl chloride or carboxylic acid.
Another approach involves the direct bromination of the this compound molecule. However, controlling the regioselectivity of the bromination can be challenging. A different strategy is seen in the synthesis of 2-bromo-N-(2,6-dimethylphenyl)butanamide, where the bromine atom is introduced on the butanamide chain. echemi.com This is likely achieved by reacting 2,6-dimethylaniline with 2-bromobutanoyl bromide or a similar activated derivative of 2-bromobutanoic acid. The synthesis of bromonitromethane, a brominating agent, has been optimized using elemental bromine and sodium bromide with aqueous sodium hydroxide, which could potentially be adapted for the bromination of certain precursors. nih.gov
Table 1: Examples of Brominated this compound Derivatives
| Compound Name | Molecular Formula | Position of Bromine |
| N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide | C14H20BrNO | 4-position of the phenyl ring |
| 2-bromo-N-(2,6-dimethylphenyl)butanamide echemi.com | C12H16BrNO | 2-position of the butanamide chain echemi.com |
Chlorination Methods
Chlorinated analogs of this compound are also synthetically accessible. A notable example is 2-Chloro-N-(2,6-dimethylphenyl)benzamide, where a chloro-substituted benzoyl group is used. nih.gov The synthesis of chlorinated derivatives on the butanamide chain, such as 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide, is also documented. sigmaaldrich.com This suggests that similar dichlorination on the butanamide chain of the target molecule could be achieved.
The synthesis of these chlorinated compounds generally involves the use of chlorinated precursors. For instance, to obtain a chlorinated butanamide chain, one would likely start with a chlorinated butanoyl chloride or butanoic acid. The synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a closely related compound, is a well-established process. researchgate.net
Table 2: Examples of Chlorinated N-(2,6-Dimethylphenyl)amide Derivatives
| Compound Name | Molecular Formula | Position of Chlorine |
| 2-Chloro-N-(2,6-dimethylphenyl)benzamide nih.gov | C15H14ClNO | 2-position of the benzoyl ring nih.gov |
| 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide sigmaaldrich.com | C10H11Cl2NO | 2,2-position of the acetamide (B32628) chain sigmaaldrich.com |
Synthesis of Butanamide Chain-Modified Analogs
Modification of the butanamide chain of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Various analogs with different substituents and structural features on the butanamide portion have been synthesized.
Examples of such modifications include the introduction of alkyl, amino, and cyclic groups. For instance, N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide features an amino group at the 2-position of the butanamide chain. nih.gov Another example is 1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, where the butanamide chain is part of a piperidine (B6355638) ring structure. nih.gov
The synthesis of these analogs typically involves starting with a modified carboxylic acid or its derivative and coupling it with 2,6-dimethylaniline using standard amide formation techniques, such as nucleophilic acyl substitution. The synthesis of a series of N-2,5-dimethylphenylthioureido acid derivatives highlights the modularity of these synthetic approaches, where different carboxylic acid moieties can be coupled to an aniline (B41778) core. nih.gov
Table 3: Examples of Butanamide Chain-Modified N-(2,6-Dimethylphenyl)amide Analogs
| Compound Name | Molecular Formula | Modification on the Acyl Chain |
| N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide nih.gov | C17H28N2O | Ethyl(propyl)amino group at the 2-position nih.gov |
| 1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide nih.gov | C18H28N2O | Butanamide chain incorporated into a piperidine ring nih.gov |
| N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide | C14H20BrNO | 3,3-dimethyl substitution on the butanamide chain |
Alterations in Alkyl Chain Length and Substituents
Modifying the length and substitution of the alkyl chain in this compound is a key strategy for tuning the compound's properties. This can be achieved through various synthetic routes. One common method involves the acylation of 2,6-dimethylaniline with different acyl chlorides or carboxylic acids. For instance, reacting 2,6-dimethylaniline with butanoyl chloride would yield the parent compound, while using longer or shorter chain acyl chlorides would result in analogs with varied alkyl chain lengths.
Furthermore, substituents can be introduced onto the alkyl chain. For example, the synthesis of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, an intermediate for several local anesthetics, involves the amidation of a halogenated piperidine derivative with 2,6-dimethylaniline. google.com This process highlights how functionalized alkyl chains can be incorporated. The reaction conditions for these amidations can vary, often employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride to facilitate the formation of the amide bond. daneshyari.commasterorganicchemistry.com
Introduction of Amine Functionalities (e.g., 3-Amino-N-(2,6-dimethylphenyl)butanamide)
The introduction of amine functionalities into the butanamide structure can significantly alter the molecule's chemical and biological properties. A key example is the synthesis of 3-Amino-N-(2,6-dimethylphenyl)benzamide. nih.gov While this is a benzamide, the principles can be applied to butanamide analogs. The synthesis of such compounds often starts with a precursor containing a nitro group, which is then reduced to an amine. openstax.org
Another approach involves the use of starting materials that already contain a protected amine group. For instance, the synthesis of 4-(2-(2,6-dimethylaminophenylamino)-2-oxoethylamino)-N-(aryl/alkyl/heteroalkyl) butanamides was achieved by reacting an intermediate with various amines in the presence of DCC. daneshyari.com This demonstrates the coupling of amine-containing fragments to build more complex molecules. The synthesis of aminopyridines from chloropyridines and amides also showcases a method for C-N bond formation that could be adapted for these syntheses. researchgate.net
Synthesis of N-Aromatic Ring-Modified Analogs
Altering the substitution pattern on the phenyl ring provides another avenue for creating analogs of this compound. The synthesis of N-(2,5-dimethylphenyl)butanamide would follow a similar amidation strategy, but starting with 2,5-dimethylaniline (B45416) instead of 2,6-dimethylaniline. The reactivity of the aniline can be influenced by the position of the methyl groups, which may require adjustments to the reaction conditions.
The synthesis of various N-substituted pyrroles from 2,5-hexanedione (B30556) and primary amines illustrates a general method for creating N-aryl compounds. researchgate.net This Paal-Knorr synthesis can be catalyzed by various agents, including eco-friendly options. researchgate.net While not a direct synthesis of butanamides, it demonstrates a robust method for forming bonds between a nitrogen atom and a modified aromatic ring. Research on N-2,5-dimethylphenylthioureido acid derivatives also highlights the use of the 2,5-dimethylphenyl scaffold in synthesizing new compounds. nih.gov
The synthesis of butanamides with additional aryl substituents on the butanamide chain can be achieved through several methods. One approach is the Horner-Wadsworth-Emmons olefination reaction to create (E)-2-aryl cinnamic acid esters, which can then be further modified. organic-chemistry.org This method offers high stereoselectivity and is suitable for a range of substrates. organic-chemistry.org
Another strategy involves the cyclocondensation of N-arylacetoacetamides with various aryl aldehydes and ammonia (B1221849). semanticscholar.org This modified Hantzsch condensation allows for the synthesis of 4-substituted-2,6-dimethyl-3,5-bis-N-(phenyl/substituted phenyl)-carbamoyl-1,4-dihydropyridines, showcasing the incorporation of aryl groups at specific positions. semanticscholar.org
Advanced Synthetic Approaches and Process Optimization
Continuous flow chemistry has emerged as a powerful tool for optimizing amide synthesis, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. researchgate.netnih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. acs.orgrsc.org
The modular nature of flow chemistry setups facilitates multi-step syntheses without the need for isolating intermediates. nih.govrsc.org This has been demonstrated in the synthesis of various complex molecules, where sequential reactions are performed in-line. researchgate.netrsc.org For amide synthesis specifically, continuous flow reactors can be used for reactions such as the coupling of carboxylic acids and amines, often with in-line purification to enhance efficiency. rsc.org The use of packed-bed reactors with immobilized reagents or catalysts is another key advantage, simplifying product purification. acs.orgrsc.org Machine learning algorithms are also being integrated with continuous flow systems to autonomously optimize reaction conditions, further accelerating the development of efficient synthetic processes. osti.govacs.org
One-Pot Cyclization Reactions Utilizing Halogenated Amides
While direct one-pot cyclization of a simple halogenated this compound to a lactam via intramolecular C-N bond formation is a conceptually straightforward approach, the literature more broadly describes various one-pot strategies for lactam synthesis that can be adapted for this purpose. For instance, multi-component reactions (MCRs) have been effectively employed for the synthesis of complex γ-lactams. nih.gov A notable four-component reaction (4CR) can generate highly substituted γ-lactams from an amine, an aldehyde, a thiol, and maleic anhydride (B1165640) in a single step. nih.gov This methodology could be hypothetically adapted to produce analogs of this compound by utilizing 2,6-dimethylaniline as the amine component.
Another relevant one-pot methodology involves the synthesis of γ-lactams from ketoaziridines. rsc.org This process proceeds through a Horner-Wadsworth-Emmons reaction followed by an intramolecular cyclization and subsequent in-situ opening of the aziridine (B145994) ring. rsc.org While not directly involving a halogenated amide, this highlights the utility of one-pot sequences in constructing lactam rings.
Intramolecular vinylation of iodoenamides catalyzed by copper(I) iodide has been shown to produce five- to seven-membered lactams in good yields. organic-chemistry.org This suggests that a properly designed halogenated unsaturated analog of this compound could undergo a similar intramolecular cyclization to yield a corresponding unsaturated lactam.
The following table outlines a hypothetical reaction scheme for the one-pot synthesis of a γ-lactam analog of this compound based on established multi-component reaction principles.
Table 1: Hypothetical One-Pot Synthesis of a γ-Lactam Analog
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product | Reaction Type |
| 2,6-Dimethylaniline | Butyraldehyde | Thiophenol | Maleic Anhydride | Substituted γ-lactam | Four-Component Reaction |
Preparation of Hybrid Pharmacophore Analogs
The synthesis of hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a powerful strategy in drug discovery. This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic properties. The N-(substituted-phenyl)butanamide scaffold, including the this compound moiety, has been successfully incorporated into hybrid molecules with potential biological activity.
A notable example is the synthesis of novel hybrid scaffolds combining an indole (B1671886) moiety, a 1,3,4-oxadiazole (B1194373) ring, and an N-(substituted-phenyl)butanamide tail. nih.gov These compounds were designed and synthesized as potential urease inhibitors. The synthetic strategy involved a multi-step sequence culminating in a nucleophilic substitution reaction between a thiol-containing oxadiazole and a halogenated N-(substituted-phenyl)butanamide. nih.gov
The key halogenated intermediate, 4-chloro-N-(substituted-phenyl)butanamide, was prepared by reacting various substituted anilines with 4-chlorobutanoyl chloride. nih.gov This electrophilic partner was then coupled with the nucleophilic 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol to yield the final hybrid molecules. nih.gov The reaction of a substituted aniline with 4-chlorobutanoyl chloride is a standard amide bond formation reaction, typically carried out in the presence of a base to neutralize the HCl byproduct.
The following table details the synthesis of the key electrophilic intermediates, the 4-chloro-N-(substituted-phenyl)butanamides, which are direct analogs of a halogenated this compound derivative.
Table 2: Synthesis of 4-chloro-N-(substituted-phenyl)butanamide Intermediates
| Substituted Aniline | Reagent | Product | Reference |
| Various substituted anilines | 4-Chlorobutanoyl chloride | 4-chloro-N-(substituted-phenyl)butanamides | nih.gov |
The subsequent coupling of these electrophiles with the indole-oxadiazole-thiol nucleophile afforded the target hybrid compounds. The table below summarizes this final synthetic step.
Table 3: Synthesis of Indole-Oxadiazole-N-(substituted-phenyl)butanamide Hybrids
| Nucleophile | Electrophile | Product | Reference |
| 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol | 4-chloro-N-(substituted-phenyl)butanamides | Indole based oxadiazole scaffolds with N-(substituted-phenyl)butanamides | nih.gov |
This modular synthetic approach allows for the generation of a library of hybrid compounds by varying the substitution pattern on the N-phenyl ring of the butanamide moiety. Such libraries are invaluable for structure-activity relationship (SAR) studies to optimize the biological activity of the hybrid scaffold.
High-Resolution Spectroscopic Analysis for Structural Confirmation
High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present. The aromatic protons on the dimethylphenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to the symmetrical substitution, these protons may show a complex splitting pattern. The two methyl groups attached to the phenyl ring are chemically equivalent and would give rise to a single, sharp signal in the upfield region (around δ 2.2 ppm). The protons of the butanamide chain would show characteristic multiplets: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), and a triplet for the methylene group next to the carbonyl (C=O). The N-H proton of the amide group would appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon of the amide group (in the range of δ 170-175 ppm), the aromatic carbons (δ 120-140 ppm), the carbons of the methyl groups on the phenyl ring, and the carbons of the butyl chain. The chemical shifts of the aromatic carbons would be influenced by the electron-donating methyl groups and the electron-withdrawing amide group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on analogous structures and spectral databases.
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.2 (multiplet) | 127.0 - 130.0 |
| C-NH | - | 135.0 |
| C-CH₃ (Aromatic) | - | 135.8 |
| Ar-CH₃ | 2.2 (singlet) | 18.0 |
| NH | 7.5 - 8.5 (broad singlet) | - |
| C=O | - | 173.0 |
| α-CH₂ | 2.3 (triplet) | 39.0 |
| β-CH₂ | 1.7 (sextet) | 19.0 |
| γ-CH₃ | 0.9 (triplet) | 13.8 |
Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. researchgate.net These techniques are highly sensitive to the types of chemical bonds present and are used to identify functional groups.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong absorption band corresponding to the N-H stretching vibration of the secondary amide at approximately 3300-3250 cm⁻¹. Another prominent feature would be the C=O stretching vibration (Amide I band) around 1650-1630 cm⁻¹. The N-H bending vibration (Amide II band) is expected to appear in the region of 1550-1520 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹. The presence of the substituted benzene (B151609) ring will also give rise to characteristic absorptions in the fingerprint region (1600-1400 cm⁻¹ and below 900 cm⁻¹). vscht.cz
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. frontiersin.org Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The C=O stretching vibration is also typically observed, although it may be weaker than in the IR spectrum. The symmetric stretching of the methyl groups and other non-polar bonds will also give rise to distinct Raman signals.
Table 2: Characteristic Vibrational Frequencies for this compound Data based on typical functional group absorption regions.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3250 (strong, sharp) | Weak |
| Aromatic C-H Stretch | 3100 - 3000 (medium) | Medium |
| Aliphatic C-H Stretch | 2960 - 2850 (strong) | Strong |
| C=O Stretch (Amide I) | 1650 - 1630 (strong) | Medium |
| N-H Bend (Amide II) | 1550 - 1520 (medium) | Weak |
| Aromatic C=C Stretch | 1600, 1475 (medium) | Strong |
| C-N Stretch | 1300 - 1200 (medium) | Weak |
High-Resolution Mass Spectrometry (HRMS) with CID Fragmentation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. When coupled with Collision-Induced Dissociation (CID), it offers valuable structural information through the analysis of fragmentation patterns. nih.govrsc.org
Upon electrospray ionization (ESI), this compound is expected to form a protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would confirm its molecular formula (C₁₂H₁₇NO).
Subsequent CID of the [M+H]⁺ ion would induce fragmentation at the most labile bonds. miamioh.edu Key fragmentation pathways for amides typically involve cleavage of the amide bond. Plausible fragment ions for this compound would include the loss of the butanoyl group to form the 2,6-dimethylanilinium (B14323929) ion, and cleavage of the butyl chain. The predicted m/z for the protonated molecule is 192.1383. uni.lu
Table 3: Predicted ESI-HRMS Data and Potential CID Fragments for this compound Predicted m/z values based on molecular formula and common fragmentation pathways.
| Ion | Formula | Predicted m/z | Description |
| [M+H]⁺ | C₁₂H₁₈NO⁺ | 192.1383 | Protonated molecule |
| [M+Na]⁺ | C₁₂H₁₇NNaO⁺ | 214.1202 | Sodium adduct |
| [Fragment 1]⁺ | C₈H₁₂N⁺ | 122.0964 | Loss of butene-1-one (C₄H₆O) |
| [Fragment 2]⁺ | C₄H₇O⁺ | 71.0491 | Butanoyl cation |
Chromatographic Separation Techniques for Purity and Isomeric Analysis
Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating any potential isomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of this compound. A C18 column could be employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, possibly with a small amount of acid like formic acid to ensure good peak shape. sielc.com The compound would be detected by a UV detector, likely at a wavelength around 254 nm where the aromatic ring absorbs. The retention time would be characteristic of the compound under the specific chromatographic conditions, and the presence of any impurities would be indicated by additional peaks in the chromatogram. The purity can be quantified by the relative peak area.
Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for purity analysis. google.combohrium.com For this compound, a capillary column with a non-polar or moderately polar stationary phase would be appropriate. The sample would be vaporized at a high temperature in the injection port and separated based on its volatility and interaction with the stationary phase. The mass spectrometer would then provide mass information for the eluting components, confirming the identity of the main peak and helping to identify any impurities.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound is currently available in the public domain, analysis of closely related structures, such as N-(2,6-dimethylphenyl)acetamide, provides valuable insights into the likely solid-state conformation. researchgate.net
It is expected that in the crystalline state, molecules of this compound would be linked by intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, forming chains or more complex networks. The planarity of the amide group is a key feature, although the phenyl ring is likely to be twisted out of this plane due to the steric hindrance from the two ortho-methyl groups. The conformation of the butyl chain would also be determined by packing forces within the crystal lattice. A full crystal structure determination would provide precise bond lengths, bond angles, and torsion angles, offering a complete picture of its solid-state architecture.
Table 4: Anticipated Crystallographic Parameters for this compound (Hypothetical) Based on data for structurally similar compounds.
| Parameter | Anticipated Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| Key Hydrogen Bonds | N-H···O=C |
| Phenyl Ring-Amide Torsion Angle | 40-60° |
Chemical Reactivity and Transformation Mechanisms
Nucleophilic Substitution Reactions of Halogenated N-(2,6-Dimethylphenyl)butanamide
Halogenated derivatives of this compound are susceptible to nucleophilic substitution reactions, a fundamental class of reactions in organic chemistry. savemyexams.com The reactivity stems from the polar carbon-halogen (C-X) bond, where the carbon atom carries a partial positive charge, making it an electrophilic target for nucleophiles. savemyexams.com A nucleophilic substitution reaction involves the attack of a nucleophile on this electron-deficient carbon, leading to the displacement of the halide ion, which acts as a leaving group. savemyexams.com
The specific site of halogenation on the this compound molecule—either on the alkyl (butanamide) chain or the aromatic (dimethylphenyl) ring—would dictate the precise reaction conditions and mechanisms. For a halogen on the alkyl chain, the reaction typically proceeds via an SN1 or SN2 mechanism. Common nucleophiles such as the hydroxide (B78521) ion (:OH⁻), cyanide ion (:CN⁻), and ammonia (B1221849) (:NH₃) can be used to introduce different functional groups. savemyexams.com For instance, reaction with aqueous sodium hydroxide would yield a hydroxylated product (an alcohol), while reaction with potassium cyanide in an ethanolic solution would result in a nitrile, thereby extending the carbon chain by one. savemyexams.com
The table below illustrates potential nucleophilic substitution reactions for a hypothetical halogenated this compound, based on established principles for halogenoalkanes. savemyexams.com
| Reactant Example | Nucleophile | Product | Typical Conditions |
| 1-bromo-N-(2,6-dimethylphenyl)butanamide | Hydroxide (:OH⁻) | 1-hydroxy-N-(2,6-dimethylphenyl)butanamide | Aqueous NaOH, Heat |
| 1-bromo-N-(2,6-dimethylphenyl)butanamide | Cyanide (:CN⁻) | N-(2,6-dimethylphenyl)pentanenitrile | Ethanolic KCN, Heat under reflux |
| 1-bromo-N-(2,6-dimethylphenyl)butanamide | Ammonia (:NH₃) | 1-amino-N-(2,6-dimethylphenyl)butanamide | Ethanolic ammonia, Heat in sealed tube |
This table presents theoretical reactions based on general principles of nucleophilic substitution. savemyexams.com
Oxidation and Reduction Chemistry of the Amide and Alkyl Moieties
The this compound molecule possesses several sites susceptible to oxidation and reduction. The amide functional group itself is relatively stable but can be reduced under strong conditions. The alkyl portions of the molecule—the butyl chain and the methyl groups on the phenyl ring—are potential sites for oxidation.
Metabolic activation pathways for related aromatic amines often involve oxidation reactions catalyzed by enzymes like cytochrome P450s, which introduce polar hydroxyl groups. nih.govnih.gov For this compound, oxidation could occur at the benzylic positions (the methyl groups) or along the butyl chain. Reduction reactions can also occur. For example, the carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-), converting the amide to a secondary amine. The metabolic reduction of a carbonyl group is a known pathway for related compounds like the tobacco-specific nitrosamine (B1359907) NNK, which is reduced to NNAL. semanticscholar.org
Amide Hydrolysis Kinetics and Stability Considerations
Amide hydrolysis is the cleavage of the amide bond to yield a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base, though amides are generally stable and require vigorous conditions like heating for the reaction to proceed. arkat-usa.orgmasterorganicchemistry.com
Under acidic conditions, the mechanism typically begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps follows, leading to a good leaving group (an amine), which is subsequently eliminated to form the carboxylic acid. masterorganicchemistry.com
| Condition | Key Mechanistic Steps | Products |
| Acidic Hydrolysis | 1. Protonation of carbonyl oxygen.2. Nucleophilic attack by water.3. Proton transfer to the nitrogen atom.4. Elimination of the amine leaving group.5. Deprotonation to form the carboxylic acid. masterorganicchemistry.com | Butanoic acid and 2,6-dimethylaniline (B139824) hydrochloride. |
| Alkaline Hydrolysis | 1. Nucleophilic attack by hydroxide ion on the carbonyl carbon.2. Formation of a tetrahedral intermediate.3. Elimination of the amide anion (rate-contributing step). researchgate.neturegina.ca | Sodium butanoate and 2,6-dimethylaniline. |
Mechanisms of DNA Adduct Formation by Related Arylhydroxylamines (e.g., N-(2,6-dimethylphenyl)hydroxylamine)
Aromatic amines can be metabolically activated to form arylhydroxylamines, which are precursors to reactive electrophiles that can bind to DNA, forming DNA adducts. nih.govimrpress.com The study of N-(2,6-dimethylphenyl)hydroxylamine (2,6-DMPHA), a related metabolite, provides insight into these genotoxic mechanisms. nih.gov
The formation of DNA adducts by arylhydroxylamines often proceeds through highly reactive intermediates known as nitrenium ions (R₂N⁺). imrpress.comwikipedia.org These species are generated from the arylhydroxylamine, for example, through the cleavage of an N-O bond in an N-acetoxy or N-sulfonyloxy conjugate. nih.gov Nitrenium ions are potent electrophiles that can react with nucleophilic sites on DNA. imrpress.com In the case of 2,6-DMPHA, theoretical calculations and experimental results suggest that the corresponding nitrenium ion is relatively stable, leading to a longer lifetime. nih.gov This increased stability allows the nitrenium ion a greater opportunity to react with multiple sites on DNA bases. nih.gov The relative stability of the nitrenium intermediate is considered a crucial factor in determining the biological activity of aromatic amines. oup.com
The nucleobases in DNA, particularly guanine, offer several nucleophilic sites for reaction with electrophiles like nitrenium ions. nih.gov Common sites of adduction include the C8, N², and O⁶ positions of guanine. nih.govnih.gov
In vitro studies exposing 2'-deoxyguanosine (B1662781) (dG) to N-(2,6-dimethylphenyl)hydroxylamine at a physiological pH of 7.4 revealed the formation of multiple DNA adducts. nih.gov Analysis identified at least six different adducts resulting from reactions at carbon, nitrogen, and oxygen atoms on the deoxyguanosine molecule. nih.gov This diverse reactivity contrasts sharply with that of N-phenylhydroxylamine under identical conditions, which produced only a single adduct at the C8 position of guanine. nih.gov The greater variety of adducts formed by 2,6-DMPHA is attributed to the higher stability and longer lifetime of its nitrenium ion intermediate, which allows it to react with a wider range of nucleophilic sites on the dG molecule. nih.gov
| Adduct Class | Reactivity Site on 2'-Deoxyguanosine | Observation with 2,6-DMPHA |
| Carbon Adducts | C8 position | Observed nih.gov |
| Nitrogen Adducts | N² exocyclic amino group, ring nitrogens | Observed nih.gov |
| Oxygen Adducts | O⁶ position, phosphate (B84403) backbone | Observed nih.gov |
This table summarizes the types of adducts proposed from the reaction between N-(2,6-dimethylphenyl)hydroxylamine and 2'-deoxyguanosine. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of the N-(2,6-Dimethylphenyl) Moiety on Biological Interactions
The N-(2,6-dimethylphenyl) group is a cornerstone of the molecular structure of many biologically active compounds, including local anesthetics and antiarrhythmics. The presence of the two methyl groups at positions 2 and 6 of the phenyl ring is of particular significance. This substitution provides steric hindrance that protects the adjacent amide bond from rapid hydrolysis by plasma enzymes, thereby prolonging the compound's duration of action. nih.gov
Furthermore, the aromatic ring itself is a key lipophilic component that facilitates the molecule's passage across cell membranes to reach its intracellular site of action, such as voltage-gated sodium channels. nih.gov Studies on 2,6-dimethylphenol (B121312), a structural analog of the aromatic portion of N-(2,6-dimethylphenyl)butanamide, have shown that this moiety alone can block sodium channels. This suggests that the substituted benzene (B151609) ring is a fundamental pharmacophore that determines the state-dependent interaction with the sodium channel. nih.govnih.gov The potency of this interaction can be quantified, as seen in the table below.
| Sodium Channel Isoform | IC₅₀ (µM) |
|---|---|
| Skeletal Muscle (hSkM1) | 150 |
| Neuronal (rat brain IIA) | 187 |
This table presents the half-maximal inhibitory concentration (IC₅₀) of 2,6-dimethylphenol on different sodium channel isoforms, indicating its potency as a channel blocker. nih.gov
Contribution of Butanamide Chain Length and Substitution Patterns to Biological Activity
The butanamide chain in this compound is not merely a linker but an active contributor to the compound's biological profile. The length and substitution of this acyl chain can significantly modulate the compound's lipophilicity, which in turn affects its potency and duration of action. Generally, increasing the length of the acyl chain enhances lipid solubility, leading to greater potency. nih.gov
The anticonvulsant activity of N-phenylbenzamide analogs, which share the N-(2,6-dimethylphenyl) core, provides insight into the effects of substitution. For instance, the introduction of a nitro group at the 4-position of the benzamide (B126) ring has been shown to yield potent anti-seizure activity. The table below details the anticonvulsant efficacy and neurotoxicity of two such analogs.
| Compound | Anti-MES ED₅₀ (µmol/kg) | Neurotoxicity TD₅₀ (µmol/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
|---|---|---|---|
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 31.8 | 166.9 | 5.2 |
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 90.3 | 1068 | 11.8 |
This table presents the median effective dose (ED₅₀) in the maximal electroshock (MES) seizure test, the median toxic dose (TD₅₀) for neurotoxicity, and the protective index for two N-phenylbenzamide analogs. nih.gov A higher protective index indicates a better safety profile.
Comparative SAR Analysis with Clinically Relevant Amide Analogs (e.g., Lidocaine (B1675312) and its Analogs)
This compound belongs to the same class of amide local anesthetics as lidocaine. Lidocaine, or 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, is a widely used local anesthetic and antiarrhythmic agent. nih.gov A comparative analysis of their structures reveals key differences that influence their pharmacological properties. While both share the N-(2,6-dimethylphenyl) moiety, the nature of the amino group and the length of the acyl chain differ.
Pilsicainide (B1217144), another clinically relevant analog, is N-(2,6-dimethylphenyl)-8-pyrrolizidineacetamide hydrochloride hemihydrate. It is a potent class Ic antiarrhythmic agent that acts by blocking sodium channels. nih.govnih.gov Its structure incorporates a rigid pyrrolizidine (B1209537) ring system in place of the more flexible aminoalkyl group found in lidocaine. This structural modification contributes to its specific antiarrhythmic profile. The inhibitory potency of pilsicainide on sodium channels has been quantified, as shown in the table below.
| Cell Type | IC₅₀ (µg/mL) |
|---|---|
| Levo-thyroxine-treated rat atrial cells | 29.2 |
This table shows the half-maximal inhibitory concentration (IC₅₀) of pilsicainide on the net inward current in rat atrial cells, demonstrating its sodium channel blocking activity. medchemexpress.com
Tocainide (B1681335) is another analog with a primary amino group, making it structurally simpler than lidocaine. nih.gov The comparison of these analogs highlights how modifications to the amino group and the acyl chain can fine-tune the biological activity, leading to agents with distinct clinical applications, from local anesthesia to the management of cardiac arrhythmias. nih.govnih.gov
Rational Design Strategies for Optimizing Target Affinity and Selectivity
Rational drug design aims to optimize the interaction of a lead compound with its biological target, thereby enhancing its affinity and selectivity. For this compound and its analogs, this involves modifying the molecular structure to improve its binding to specific ion channels or receptors.
One strategy involves altering the lipophilicity of the molecule. As demonstrated in studies of aminoxylidides, increasing lipophilicity can enhance antiarrhythmic potency. nih.gov Another approach is to modify the pKa of the compound, which can improve the therapeutic index by influencing the ionization state of the molecule at physiological pH. nih.gov
The development of pilsicainide is an example of rational design, where the incorporation of a rigid ring system led to a potent and selective antiarrhythmic agent. nih.gov Similarly, research into tocainide analogs focuses on synthesizing derivatives with an improved pharmacological profile for potential use in conditions like myotonias. nih.gov
Pharmacophore Identification and Hybrid Molecule Design for Specific Biological Activities
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For amide local anesthetics, the key pharmacophoric features include the aromatic ring, the amide linkage, and the amino group. The spatial relationship between these features is critical for effective interaction with the sodium channel.
Hybrid molecule design involves combining pharmacophoric elements from different classes of drugs to create a new molecule with a unique or enhanced biological activity. For instance, semicarbazones incorporating the N-(2,6-dimethylphenyl) moiety have been designed as anticonvulsants with GABA-T inhibitory activity. researchgate.net This approach leverages the known anticonvulsant properties of the N-(2,6-dimethylphenyl) group and combines it with another pharmacophore to target a different aspect of neuronal excitability.
The following table lists the chemical compounds mentioned in this article.
| Compound Name |
|---|
| This compound |
| 2,6-dimethylphenol |
| N-(2,6-dimethylphenyl)-4-nitrobenzamide |
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide |
| Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) |
| Pilsicainide (N-(2,6-dimethylphenyl)-8-pyrrolizidineacetamide hydrochloride hemihydrate) |
| Tocainide |
| N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone |
Biochemical Interactions and Elucidation of Molecular Mechanisms Non Clinical Models
Enzyme Inhibition and Modulation Studies
Comprehensive enzymatic inhibition and modulation studies specifically for N-(2,6-dimethylphenyl)butanamide are not prominently documented.
Autotaxin (ATX) Inhibition: Mechanism and Binding Site Analysis
There is no direct evidence in the reviewed scientific literature to suggest that this compound is an inhibitor of Autotaxin (ATX). Autotaxin is a key enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cancer progression and inflammation. molaid.com Inhibitors of ATX often work through a competitive mechanism, binding to the active site where the substrate, lysophosphatidylcholine (B164491) (LPC), would normally bind. molaid.com However, specific binding site analysis or mechanism of inhibition studies involving this compound have not been identified.
Urease Enzyme Inhibition Kinetics (Lineweaver-Burk and Dixon Plots)
Specific studies detailing the urease enzyme inhibition kinetics by this compound, including analyses like Lineweaver-Burk and Dixon plots, are not available. Urease inhibitors are of interest for their potential therapeutic applications. Kinetic studies, often represented graphically through Lineweaver-Burk (double reciprocal) plots, are crucial for determining the mode of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive). While research has been conducted on various compounds as urease inhibitors, data for this compound is absent.
Tyrosinase Inhibition Mechanisms
Information regarding the mechanism of tyrosinase inhibition by this compound is not found in the available scientific literature. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are relevant in dermatology and the food industry. The mechanisms of tyrosinase inhibitors can vary, but specific studies on this compound's interaction with this enzyme have not been reported.
In Vitro DNA Gyrase Inhibition
There is no specific information available from the search results indicating that this compound acts as an in vitro inhibitor of DNA gyrase. DNA gyrase is a bacterial enzyme essential for DNA replication, making it a validated target for antibiotics. While many classes of DNA gyrase inhibitors have been discovered and studied, this compound is not mentioned among them in the reviewed literature.
Interaction with Ion Channels and Receptors
Voltage-Gated Sodium Channel Blockade and Use-Dependence
While direct studies on this compound are scarce, the blockade of voltage-gated sodium channels can be inferred from research on its close structural analogs, such as lidocaine (B1675312) (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) and 2,6-dimethylphenol (B121312). These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.
Lidocaine is a well-known local anesthetic and antiarrhythmic drug that exhibits a potent, concentration-dependent blockade of voltage-gated sodium channels. A key feature of its action is use-dependence (or frequency-dependence), where the blocking effect becomes more pronounced with repeated stimulation or higher frequencies of channel opening. This occurs because the drug binds with higher affinity to the open and inactivated states of the channel compared to the resting state. This state-dependent binding is a hallmark of many Class I antiarrhythmic drugs and local anesthetics.
Studies on 2,6-dimethylphenol, which represents the aromatic portion of lidocaine and this compound, also show a blockade of voltage-operated sodium channels that is voltage-dependent, a characteristic feature of lidocaine-like anesthetics. This suggests that the substituted benzene (B151609) ring is a critical component for the state-dependent interaction with the sodium channel. Although a related compound, 3-amino-N-(2,6-dimethylphenyl)butanamide, is listed as a voltage-gated skeletal muscle sodium channel blocker, specific data on the use-dependence of the parent compound, this compound, is not available.
Synaptic Vesicle Protein 2A (SV2A) Affinity
Synaptic Vesicle Glycoprotein 2A (SV2A) is an integral membrane protein found on all synaptic vesicles and is crucial for the normal functioning of synapses. nih.govnih.gov It is involved in regulating the release of neurotransmitters and is considered a key target for various antiepileptic drugs (AEDs). frontiersin.orgresearchgate.net The discovery that SV2A is the specific binding site for the antiepileptic drug levetiracetam (B1674943) highlighted its importance in seizure control. nih.govresearchgate.net A strong correlation has been established between the binding affinity of levetiracetam analogs to SV2A and their potency in preventing seizures in animal models. nih.gov
SV2A is a transmembrane protein with a molecular mass of approximately 90 kDa. nih.govresearchgate.net It is ubiquitously expressed in the central nervous system and is also found in endocrine cells. nih.gov While SV2A is a known target for anticonvulsants like levetiracetam and its more potent derivative, brivaracetam, the specific binding affinity of this compound for SV2A is not detailed in the available scientific literature. uni-bonn.de However, the investigation of related compounds suggests that interaction with SV2A could be a potential mechanism contributing to the antiepileptic profile of this class of molecules. uni-bonn.de
Broader Biochemical and Cellular Activity Investigations
Anticonvulsant Properties and Proposed GABA-Mediated Mechanisms
Derivatives of this compound have demonstrated notable anticonvulsant properties in non-clinical studies. Specifically, a series of N4-(2,6-dimethylphenyl) semicarbazones were designed as hybrid molecules combining features of aryl semicarbazones and the anticonvulsant ameltolide. nih.gov These compounds were tested for their efficacy in various seizure models.
One standout compound, N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone, showed broad-spectrum anticonvulsant activity across five different seizure models without signs of neurotoxicity. nih.gov The proposed mechanism for this activity centers on the modulation of the neurotransmitter γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. nih.govepilepsysociety.org.uk This particular derivative was found to increase GABA levels by 118% and to inhibit the GABA transaminase enzyme, which is responsible for breaking down GABA. nih.gov This enhancement of GABAergic neurotransmission is a well-established mechanism for controlling neuronal hyperexcitability that leads to seizures. nih.govyoutube.com
Table 1: Anticonvulsant Activity of this compound Derivative
| Compound Name | Finding | Proposed Mechanism |
|---|
Antimycobacterial and Antileishmanial Activities of Derivatives
The therapeutic potential of derivatives extends beyond neurological applications, with studies investigating their effectiveness against infectious diseases. While information on the antimycobacterial activity of this compound derivatives is not available in the reviewed literature, significant research has been conducted on the antileishmanial properties of related heterocyclic compounds. nih.govnih.govresearchgate.net
Leishmaniasis is a serious neglected tropical disease, and the search for new, effective, and less toxic treatments is urgent. nih.gov Thiophene derivatives, which share structural motifs with some anticonvulsant compounds, have emerged as a promising class of antileishmanial agents. nih.govresearchgate.net For instance, the 2-amino-thiophenic derivative SB-200 was effective at inhibiting the growth of several Leishmania species. nih.gov Similarly, derivatives of 2-amino-4,6-dimethylpyridine (B145770) have shown efficacy against Leishmania mexicana promastigotes and intracellular amastigotes, reducing parasite burden in animal models. nih.gov These compounds are thought to act by disrupting essential cellular processes in the parasite, such as protein and DNA synthesis. nih.gov
Table 2: Antileishmanial Activity of Related Heterocyclic Derivatives
| Compound Class | Specific Compound/Derivative | Finding |
|---|---|---|
| 2-Amino-thiophene | SB-200 | Effective in inhibiting the growth of Leishmania braziliensis (IC50: 4.25 μM), Leishmania major (IC50: 4.65 μM), and Leishmania infantum (IC50: 3.96 μM). nih.gov |
| 2-Amino-4,6-dimethylpyridine | Furan-2-carboxamide derivative | Inhibited Leishmania mexicana promastigotes (IC50: 69 μM) and intracellular amastigotes (IC50: 89 μM). nih.gov |
Investigation of Anti-inflammatory Potential
The anti-inflammatory potential of compounds structurally related to this compound has also been a subject of investigation. Chronic inflammation is a driver of many chronic diseases, and plant-derived compounds and their synthetic analogs are being explored as alternatives to conventional anti-inflammatory drugs. mdpi.com These compounds often work by modulating key inflammatory pathways, such as those involving nuclear factor-κB (NF-κB), and by reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.compsu.edu
For example, N-(2-hydroxy phenyl) acetamide (B32628), a related compound, demonstrated promising anti-arthritic and anti-inflammatory activity in a rat model of adjuvant-induced arthritis. nih.gov Its mechanism appears to involve the inhibition of inflammation-related cytokines and the modulation of oxidative stress markers. nih.gov Other studies on alkylamides, such as those found in the Acmella oleracea plant, have also shown significant anti-inflammatory effects, including the reduction of inflammatory pain, edema, and levels of pro-inflammatory cytokines. researchgate.net
Table 3: Anti-inflammatory Activity of Structurally Related Compounds
| Compound Name | Model System | Key Findings |
|---|---|---|
| N-(2-hydroxy phenyl) acetamide | Adjuvant-induced arthritis in rats | Possesses promising anti-arthritic property; inhibits inflammation-related cytokines and oxidative stress markers. nih.gov |
| Alkylamide-rich fraction from Acmella oleracea | Carrageenan-induced inflammation in mice | Reduced mechanical allodynia and paw edema; decreased myeloperoxidase activity and levels of TNF-α and IL-1β. researchgate.net |
Computational Chemistry and Theoretical Modeling in N 2,6 Dimethylphenyl Butanamide Research
Quantum Mechanical (QM) Calculations for Conformational Analysis and Electronic Properties
Quantum mechanical (QM) calculations are fundamental in understanding the three-dimensional structure (conformation) and electronic characteristics of N-(2,6-dimethylphenyl)butanamide. By solving the Schrödinger equation for the molecule, researchers can determine its most stable conformations and the energy barriers between them. This is crucial as the biological activity of a molecule is often dictated by its specific three-dimensional shape.
A key aspect of QM calculations is the conformational analysis, which involves identifying the various spatial arrangements of the atoms in a molecule and their corresponding energy levels. researchgate.net For this compound, this analysis helps to understand the rotational freedom around its chemical bonds and predict the most likely shapes the molecule will adopt in different environments. The use of methods like Density Functional Theory (DFT) with basis sets such as B3LYP/def2-SVP allows for a balance between computational cost and accuracy in these calculations. arxiv.org
Furthermore, QM methods are employed to investigate the electronic properties of the molecule. This includes the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. nih.gov These maps highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing valuable information about potential sites for intermolecular interactions, such as hydrogen bonding. nih.govmdpi.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also calculated to understand the molecule's chemical reactivity and kinetic stability. nih.gov
Table 1: Key Electronic Properties Calculated Using QM Methods
| Property | Description | Significance for this compound |
| Conformational Energy | The potential energy of a molecule in a specific three-dimensional arrangement. | Determines the most stable and biologically relevant shapes of the molecule. researchgate.net |
| Molecular Electrostatic Potential (MEP) | A visualization of the electrostatic potential on the surface of a molecule. | Identifies regions likely to engage in hydrogen bonding and other non-covalent interactions. nih.govmdpi.com |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's chemical reactivity and its tendency to undergo electronic transitions. nih.gov |
| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Provides insight into the charge distribution and potential for electrostatic interactions. nih.gov |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). nih.gov This method is instrumental in understanding how this compound and its analogs might interact with biological targets.
The process involves generating a multitude of possible binding poses of the ligand within the active site of the receptor and then scoring these poses based on their binding affinity. nih.gov Software like AutoDock Vina is commonly used for this purpose. nih.gov The binding energy, typically expressed in kcal/mol, is a key metric obtained from these simulations, with more negative values indicating a stronger predicted interaction. nih.govnih.gov
For this compound derivatives, molecular docking can help identify potential protein targets and elucidate the specific amino acid residues involved in the binding interaction. nih.gov This information is critical for understanding the mechanism of action and for designing new molecules with improved potency and selectivity. The stability of the predicted protein-ligand complex can be further assessed using molecular dynamics (MD) simulations, which simulate the movement of atoms over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that are most influential for a molecule's activity, QSAR models can be used to predict the activity of new, untested compounds.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. nih.govnih.gov In the context of this compound research, a CoMFA model could be developed using a series of analogs with known biological activities. nih.gov This model would generate a 3D map highlighting regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, thereby guiding the design of more potent derivatives.
Table 2: Key Descriptors in QSAR and CoMFA Studies
| Descriptor Type | Examples | Relevance to this compound Research |
| Electronic | Partial charges, Dipole moment | Influence electrostatic interactions with the target. |
| Steric | Molecular volume, Surface area | Determine the fit of the molecule within the binding site. |
| Hydrophobic | LogP | Affects membrane permeability and binding to hydrophobic pockets. |
| Topological | Connectivity indices | Describe the branching and shape of the molecule. |
Homology Modeling of Biological Targets and Protein-Ligand Interaction Networks
When the experimental 3D structure of a biological target is unavailable, homology modeling can be used to build a theoretical model. nih.gov This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target protein. mdpi.com For research involving this compound, if the structure of its protein target has not been determined experimentally, a homology model can be generated to enable molecular docking and other structure-based design efforts. nih.gov The quality of the generated model is crucial and is often assessed using tools that check its stereochemical and energetic properties. nih.govmdpi.com
Furthermore, understanding the broader context of a protein's function often involves constructing protein-ligand interaction networks. These networks can reveal complex relationships between different proteins and ligands, helping to identify key nodes and pathways that could be modulated by compounds like this compound.
In Silico Approaches for Enzyme Inhibition Prediction and Mechanism Elucidation
Computational methods are widely used to predict the potential of a compound to inhibit a specific enzyme and to understand the underlying mechanism of inhibition. For this compound, in silico screening against a panel of enzymes can quickly identify potential targets. researchgate.net
Molecular docking, as described earlier, is a primary tool for predicting enzyme inhibition. By docking the compound into the active site of an enzyme, researchers can assess its binding affinity and predict whether it is likely to act as an inhibitor. researchgate.net These predictions can then be prioritized for experimental validation.
Beyond simply predicting inhibition, computational methods can also shed light on the mechanism. For instance, by analyzing the interactions between this compound and the key amino acid residues in the enzyme's active site, researchers can infer whether the inhibition is competitive, non-competitive, or uncompetitive. Molecular dynamics simulations can further elucidate the dynamic nature of this interaction and the conformational changes that may occur upon binding. arxiv.org
Environmental Fate and Degradation Studies Chemical Aspects
Abiotic Degradation Pathways: Hydrolysis and Photolysis
The abiotic degradation of N-(2,6-dimethylphenyl)butanamide, occurring without the involvement of biological organisms, is primarily governed by hydrolysis and photolysis. These processes are crucial in determining the compound's persistence in various environmental compartments.
Photolysis: Photolysis, or degradation by light, is another significant abiotic pathway for the transformation of organic compounds in the environment. The susceptibility of a compound to photolysis depends on its ability to absorb light in the solar spectrum (wavelengths greater than 290 nm) and the efficiency (quantum yield) with which the absorbed energy leads to chemical change. Although specific studies determining the photolysis quantum yield and degradation rate for this compound were not identified, related acetanilide (B955) herbicides can undergo photodegradation. The 2,6-dimethylphenyl ring system within the molecule suggests potential for photo-transformation upon absorption of ultraviolet radiation.
Biotic Degradation via Microbial Metabolism
The transformation and breakdown of this compound by microorganisms is a critical component of its environmental fate. Microbial metabolism offers a pathway for the detoxification and potential mineralization of this compound.
The biodegradation of acetanilide herbicides, a class of compounds structurally related to this compound, is known to be a primary factor in their environmental dissipation. nih.gov Microorganisms, particularly bacteria, play a significant role in this process. nih.govnih.gov Various bacterial strains, including those from the genus Bacillus and Pseudomonas, have been identified as capable of degrading acetanilide herbicides. nih.govresearchgate.net These microorganisms can utilize the herbicides as a source of carbon and nitrogen, breaking them down into simpler, less harmful substances. nih.gov The degradation process often involves initial transformations such as N-dealkylation and amide hydrolysis, catalyzed by microbial enzymes. nih.govfrontiersin.org While direct studies on the microbial metabolism of this compound are limited, the existing research on related compounds strongly suggests that it is also susceptible to microbial degradation in soil and aquatic environments. The rate and extent of this degradation would be influenced by environmental factors such as temperature, moisture, and the composition of the microbial community. ucanr.edu
Identification and Characterization of Chemical Degradation Products
The identification of degradation products is essential for a complete understanding of the environmental fate of this compound and for assessing the potential impact of its transformation products.
Based on the known degradation pathways of structurally similar acetanilide herbicides, the primary degradation products of this compound are anticipated to be 2,6-dimethylaniline (B139824) and butanoic acid, resulting from the hydrolysis of the amide bond. Further microbial degradation of 2,6-dimethylaniline has been studied, with identified metabolites including 2,6-dimethylhydroquinone (B1220660) and other hydroxylated intermediates, which can then undergo ring cleavage. nih.gov
There is no direct evidence in the reviewed literature to suggest that CGA-62826, which is N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine, is a degradation product of this compound. cymitquimica.comsigmaaldrich.comhpc-standards.comsigmaaldrich.com CGA-62826 is a known metabolite of the fungicide metalaxyl (B1676325). cymitquimica.comsigmaaldrich.comhpc-standards.comsigmaaldrich.com The structural differences between this compound and metalaxyl make the formation of CGA-62826 from the former unlikely through common degradation pathways.
Research Applications and Emerging Directions for N 2,6 Dimethylphenyl Butanamide
Role as a Chemical Reagent and Building Block in Organic Synthesis
N-(2,6-dimethylphenyl)butanamide and its related N-aryl amides are recognized as important building blocks in organic synthesis, primarily due to the reactivity of the amide group and the potential for functionalization of both the acyl chain and the aromatic ring. nih.gov The amide bond itself is a cornerstone of many biologically significant molecules and its stability and conformational properties are of fundamental interest. nih.gov
While specific, large-scale industrial syntheses starting directly from this compound are not extensively documented in publicly available literature, the principles of its utility can be inferred from the applications of closely related analogs. For instance, N-arylacetamides, which share the core N-phenylacetamide structure, are employed as precursors in the synthesis of more complex heterocyclic systems. A notable example is the use of 2-Chloro-N-(2,6-dimethylphenyl)acetamide as a starting material for the synthesis of 2-azido-N-(2,6-dimethylphenyl)acetamide. This azide (B81097) derivative is a key intermediate in the formation of triazoles through 1,3-dipolar cycloaddition reactions, a class of compounds with significant applications in medicinal chemistry and materials science. nih.gov
Furthermore, N-arylacetoacetamides, which are structurally similar to butanamide derivatives, participate in multicomponent reactions such as the Hantzsch pyridine (B92270) synthesis. This reaction allows for the construction of dihydropyridine (B1217469) rings, which are core structures in a variety of pharmaceutically active compounds. researchgate.net The N-(2,6-dimethylphenyl) moiety in these reactions influences the properties of the resulting molecules. The direct reductive cross-coupling of nitroarenes has also emerged as an efficient method for synthesizing N-substituted arylamines, including amides, highlighting the ongoing development of synthetic methodologies for this class of compounds.
The commercial availability of this compound as a building block from various chemical suppliers underscores its utility for research and development purposes, enabling its use as a starting point for the synthesis of novel compounds.
Utility in Developing Chemical Probes for Biological Target Identification
Chemical probes are essential tools in chemical biology for the identification and characterization of biological targets. These molecules typically consist of a binding group that interacts with the target protein, a reporter tag (such as a fluorophore or biotin) for detection, and a linker connecting the two. mdpi.com While there are no specific reports detailing the use of this compound itself as a chemical probe, the structural motifs present in this compound and its analogs make it a plausible scaffold for such applications.
The development of amide-based fluorescent probes for enzymes like carboxylesterase demonstrates the potential of the amide functional group in probe design. These probes can be used to measure enzyme activity selectively in complex biological samples. The general strategy involves designing a molecule where the fluorescence is quenched or altered until an enzymatic reaction, such as amide hydrolysis, occurs.
Furthermore, the N-(2,6-dimethylphenyl) group can serve as the recognition element for a specific protein target. Given that analogs of this compound exhibit biological activities, it is conceivable to develop probes based on this scaffold. For instance, if a particular analog is found to inhibit an enzyme, a chemical probe could be designed by attaching a reporter tag via a suitable linker to a non-critical position on the molecule. This would allow for the visualization and identification of the enzyme target within a cellular context.
Strategies like Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, which is used to create covalent probes that react with specific amino acid residues on a protein, could also be applied. A derivative of this compound could be functionalized with a SuFEx-active group to create a probe for identifying its binding partners.
Design of Analogs for Exploring Novel Biological Activities
A significant area of research involving the this compound scaffold is the design and synthesis of analogs to explore novel biological activities. By systematically modifying the structure of the parent compound, researchers can investigate structure-activity relationships (SAR) and develop new therapeutic agents. nih.govnih.gov
A notable example is the compound N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384), an analog of this compound. This compound has been studied for its effects on learning and memory, demonstrating that modifications to the butanamide side chain can lead to significant central nervous system activity. nih.gov Studies on DM-9384 showed its ability to improve amnesia induced by electroconvulsive shock or scopolamine (B1681570) in animal models, suggesting its potential as a cognitive enhancer. nih.gov
The N-(2,6-dimethylphenyl) moiety itself is a key feature in various bioactive molecules. For example, N4-(2,6-dimethylphenyl) semicarbazones have been designed as anticonvulsant agents. nih.gov These compounds were developed as pharmacophore hybrids and have shown efficacy in preclinical models of seizures. nih.gov
Furthermore, the broader class of N-aryl amides has been explored for a range of biological activities. For instance, nicotinamide (B372718) derivatives with a diarylamine-modified scaffold have been synthesized and evaluated as succinate (B1194679) dehydrogenase inhibitors with potential fungicidal activity. nih.gov Research into butenafine (B35027) and its analogs has also highlighted the antifungal potential of molecules containing related structural features. epa.gov Additionally, derivatives of 2,6-bis-(1,1-dimethylethyl)phenol have been synthesized and shown to possess anti-inflammatory properties. mdpi.com
Future Research Directions in Synthetic Chemistry and Biological Investigation
The field of N-aryl amides, including this compound, continues to evolve with promising future research directions in both synthetic chemistry and biological investigation.
From a synthetic perspective, the development of greener and more efficient methods for the synthesis of amides and their derivatives remains an important goal. mdpi.com This includes the use of novel catalytic systems and the exploration of electrosynthesis as a sustainable approach. The concept of amide isosteres, which involves replacing the amide bond with other functional groups to improve properties like metabolic stability and bioavailability, is an active area of research that could be applied to analogs of this compound. nih.gov
In the realm of biological investigation, there is significant potential for the continued exploration of this compound analogs for a wide range of therapeutic applications. The existing data on the anticonvulsant and cognitive-enhancing effects of related compounds suggests that further derivatization and screening could lead to the discovery of new drug candidates for neurological disorders. nih.govnih.gov The antimicrobial and antifungal potential of related scaffolds also warrants further investigation, particularly in the context of rising antimicrobial resistance. nih.govepa.gov
The development of chemical probes based on the this compound scaffold is another promising avenue for future research. Such probes would be invaluable for target identification and validation, helping to elucidate the mechanisms of action of bioactive analogs.
Moreover, computational modeling and in silico screening methods will likely play an increasingly important role in guiding the design of new analogs with improved potency and selectivity. These approaches can help to predict the binding of molecules to their targets and prioritize synthetic efforts. The ongoing study of the structural dynamics of aromatic amides will also provide a deeper understanding of their molecular behavior, aiding in the design of more effective compounds. unodc.org
Q & A
Q. What are the recommended synthetic routes for N-(2,6-dimethylphenyl)butanamide, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions. For example, reacting N-(2,6-dimethylphenyl)chloroacetamide with butylamine derivatives in toluene under reflux, with diethylamine as a base to facilitate deprotonation . Temperature control (e.g., ice-water baths for reagent stability) and solvent polarity significantly affect reaction efficiency. TLC analysis is critical for monitoring intermediate purity .
Q. How can researchers structurally characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions on the aromatic ring and butanamide chain. For crystallographic analysis, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving torsional angles and hydrogen-bonding networks . X-ray diffraction requires high-purity crystals, often grown via slow evaporation in aprotic solvents like toluene .
Q. What are the solubility and stability profiles of this compound in common laboratory solvents?
Methodological Answer: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water. Stability tests under varying pH (e.g., 2–12) and temperatures (25–60°C) reveal degradation via hydrolysis of the amide bond in acidic conditions. Storage in inert atmospheres (argon) at –20°C is recommended for long-term stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Methodological Answer: Systematic modifications to the butanamide chain (e.g., alkylation, fluorination) or aromatic substituents (e.g., electron-withdrawing groups) can enhance target binding. For example, replacing the methyl groups with ethyl or cyclopropyl moieties alters lipophilicity and metabolic stability, as observed in analogs like metalaxyl (a fungicide) and lidocaine derivatives . Computational docking (e.g., AutoDock Vina) paired with in vitro assays validates hypothesized interactions .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound analogs?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). A meta-analysis of literature data should normalize for parameters like IC₅₀ measurement protocols. For instance, conflicting antioxidant activity reports in DPPH assays may require standardization of radical concentration and incubation times . Replicating studies under controlled conditions with orthogonal assays (e.g., β-carotene bleaching) improves reliability .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is optimal, using C18 columns and acetonitrile/water gradients. Method validation should follow ICH guidelines, including linearity (R² > 0.995), precision (RSD < 2%), and recovery (>95%) tests. Mass spectrometry (LC-MS/MS) enhances specificity for trace analysis in biological samples .
Q. What crystallographic challenges arise in resolving polymorphism in this compound, and how are they addressed?
Methodological Answer: Polymorph identification requires screening via solvent-drop grinding or temperature-gradient crystallization. SHELXD and SHELXE are robust for phase determination in twinned crystals, while Rietveld refinement quantifies phase ratios in powder XRD data. Anisotropic displacement parameters must be carefully modeled to avoid overfitting .
Q. What mechanistic insights explain the compound’s toxicological profile in preclinical models?
Methodological Answer: In vitro hepatotoxicity assays (e.g., HepG2 cell viability) combined with metabolomics (e.g., CYP450 inhibition studies) reveal metabolic activation pathways. For example, N-dealkylation generates reactive intermediates that form protein adducts, as seen in structurally related acetamide analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
